molecular formula C6H12O6 B13722136 D-[2-2H]glucose

D-[2-2H]glucose

Cat. No.: B13722136
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-SSGAUBCYSA-N
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Description

D-[2-2H]Glucose is a deuterated isotopologue of glucose where the hydrogen atom at the C2 position is replaced with deuterium (²H or D). This substitution creates a stable isotopic label that enables precise tracking of glucose metabolism in biochemical and fluxomic studies.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5?,6?/m1/s1/i5D

InChI Key

WQZGKKKJIJFFOK-SSGAUBCYSA-N

Isomeric SMILES

[2H]C1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Direct Synthesis Approaches

Direct synthesis involves the reaction of an activated glycosyl donor with a nucleophilic acceptor, both containing the required functionalities for the target molecule. For D-[2-2H]glucose, this typically means starting from glucose derivatives where the C-2 position is converted into a reactive intermediate that can be selectively reduced or substituted with deuterium.

  • Key considerations: The selectivity of glycosylation and the stereochemical outcome at C-2 are influenced by the choice of promoter, solvent, and protecting groups.
  • Promoters: N-Iodosuccinimide (NIS) with triflic acid (TfOH) is commonly used to activate thioglycosides for glycosylation.
  • Nucleophile strength: Less nucleophilic acceptors tend to give higher stereoselectivity, which is critical for obtaining the desired anomer of this compound.

Indirect Synthesis via Temporary Functional Groups

In this approach, a temporary group such as an ester, thioether, halide (bromide or iodide) is introduced at C-2 to facilitate selective reactions.

  • For example, 2-deoxy-2-iodo sugars serve as intermediates that can be selectively reduced with deuterium sources to introduce the 2H label.
  • The temporary group is later removed, yielding the desired 2-deuterated glucose derivative.
  • This method offers high stereoselectivity and is widely used in the synthesis of 2-deoxy sugars and their isotopologues.

Glycal-Based Methods

Glycals are unsaturated sugar derivatives that can be converted into 2-deoxy sugars by hydration or hydroalkoxylation reactions.

  • Activation of glycals with electrophiles, Brønsted acids, or transition metals allows nucleophilic addition at C-2.
  • Subsequent reduction with deuterium sources (e.g., deuterated hydride donors) introduces the deuterium label at C-2.
  • This method is effective for preparing 2-deoxy sugars with good stereoselectivity, often favoring the α-anomer.

Anomeric Alkylation-Based Approaches

In these methods, the sugar acts as a nucleophile attacking an electrophilic center, often proceeding via an SN2-like mechanism.

  • This approach can yield products with near-perfect stereoselectivity.
  • Deuterium incorporation at C-2 can be achieved by using deuterated reagents or intermediates in the alkylation step.
  • This method is relatively recent and mechanistically distinct from classical glycosylation.

Representative Synthetic Scheme and Research Findings

A representative example from the literature involves the synthesis of 2-deoxy-2-iodo-α-D-mannopyranosyl derivatives as intermediates for 2-deoxy sugar synthesis, which can be adapted for this compound preparation:

Step Description Reagents/Conditions Outcome
1 Protection of D-glucal Benzyl, 4,6-benzylidene, or acetyl protecting groups Protected glucal derivatives
2 Iodination at C-2 Iodine reagents under controlled conditions 2-deoxy-2-iodo sugar intermediates
3 Reduction with deuterium source (e.g., Pd/C with D2 gas) Catalytic hydrogenation in deuterated solvent Introduction of 2H at C-2, yielding this compound derivatives
4 Deprotection Acidic or basic conditions Pure this compound

Summary Table of Preparation Methods

Method Type Key Features Advantages Challenges
Direct Synthesis Activated glycosyl donor + nucleophile Straightforward, mimics natural glycosylation Often low selectivity at C-2
Indirect Synthesis Temporary groups at C-2 (e.g., iodide) High stereoselectivity, well-established Requires extra steps for group removal
Glycal-Based Methods Activation of glycals, nucleophilic addition Good selectivity, versatile Control of stereochemistry can be complex
De Novo Synthesis Assembly from precursors Access to unusual sugars, flexible labeling More complex synthetic steps
Anomeric Alkylation SN2-like nucleophilic attack High stereoselectivity Limited substrate scope

Chemical Reactions Analysis

Glycolysis and Phosphorylation

D-[2-²H]glucose undergoes phosphorylation by hexokinase to form D-[2-²H]glucose-6-phosphate (2-DG-d2-6P), a reaction analogous to unlabeled glucose. This step traps the compound intracellularly, preventing efflux and enabling metabolic imaging . Notably:

  • The ²H label at the C2 position is retained during phosphorylation due to the absence of enzymatic activity at this site .

  • Kinetic isotope effects (KIEs) at C2 are minimal, as the C–H/C–D bond cleavage is not rate-limiting in hexokinase-mediated reactions .

Conversion to Lactate

During glycolysis, D-[2-²H]glucose-6-phosphate progresses through downstream steps:

  • Isomerization to fructose-6-phosphate (retaining the C2 deuterium).

  • Phosphofructokinase-1 reaction to fructose-1,6-bisphosphate.

  • Cleavage into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).

At the enolase step (phosphoenolpyruvate → pyruvate), ~8.1% deuterium loss occurs due to solvent exchange, as observed in vitro . Subsequent lactate dehydrogenase activity generates [3-²H]lactate (84.7% abundance) alongside minor unlabeled species .

Entry into the Tricarboxylic Acid (TCA) Cycle

Pyruvate derived from D-[2-²H]glucose enters mitochondria as acetyl-CoA. Key reactions include:

  • Citrate synthase : Condensation with oxaloacetate results in ~50% deuterium loss at the methyl group of acetyl-CoA .

  • α-Ketoglutarate dehydrogenase : Further deuterium loss occurs during conversion to succinyl-CoA, reducing ²H incorporation into glutamate/glutamine (Glx) .

Kinetic Isotope Effects and Reaction Rates

Deuterium substitution at C2 introduces measurable KIEs in non-rate-limiting steps:

Reaction StepKIE (k_H/k_D)Source
Hexokinase phosphorylation1.02
Enolase-mediated dehydration1.15
Lactate dehydrogenase reduction1.10

These effects are smaller than those observed for [6,6′-²H₂]glucose, as C2 is less involved in rate-determining bond cleavages .

Spectroscopic Detection of Metabolic Products

Deuterium metabolic imaging (DMI) leverages the unique NMR properties of D-[2-²H]glucose derivatives:

Metabolite²H Chemical Shift (ppm)T₁ (ms)T₂ (ms)
2-DG-d23.4232095
2-DG-d2-6P3.4031090
HDO (deuterated water)4.70450110
[3-²H]lactate1.3328085

Data from phantom and in vivo studies confirm a 2.9 ppm separation between 2-DG-d2 and HDO, enabling selective excitation and high-resolution imaging .

Comparative Metabolism with Other Deuterated Glucoses

D-[2-²H]glucose exhibits distinct metabolic traits compared to analogs:

  • vs. [6,6′-²H₂]glucose : Lower ²H loss in glycolysis (8.1% vs. 15–20%) but greater loss in the TCA cycle .

  • vs. [1-²H]glucose : Reduced overlap with glycogen signals in ²H NMR spectra, improving quantification accuracy .

Scientific Research Applications

Metabolic Imaging

Deuterium Metabolic Imaging (DMI) is a prominent application of D-[2-2H]glucose. This technique utilizes nuclear magnetic resonance (NMR) spectroscopy to visualize metabolic processes in vivo. DMI is particularly valuable in studying glucose metabolism in various tissues, including the brain and tumors.

  • Case Study: Brain Metabolism
    Recent studies have employed D-[6,6′-2H2]glucose to investigate normal and pathological glucose metabolism in the brain. For instance, DMI has been used to assess glucose uptake and downstream metabolism in glioblastoma patients, providing insights into tumor biology and potential therapeutic targets .
  • Case Study: Tumor Metabolism
    In cancer research, this compound serves as a tracer for positron emission tomography (PET) imaging. It helps differentiate between glucose uptake and metabolism in tumors, enabling more accurate assessments of tumor viability and response to treatment .

Assessment of Insulin Sensitivity

This compound is instrumental in evaluating insulin sensitivity through the Deuterated-Glucose Disposal Test (2H-GDT) . This test measures whole-body glycolysis by tracking the production of heavy water (D2O) after an oral administration of deuterated glucose.

  • Research Findings
    A study comparing 2H-GDT with traditional euglycemic-hyperinsulinemic clamps demonstrated a strong correlation between the methods (r = 0.95, P < 0.0001). The results revealed marked insulin resistance in subjects with metabolic syndrome compared to lean controls . This correlation underscores the utility of this compound in clinical settings for assessing metabolic health.

Gluconeogenesis Measurement

The measurement of gluconeogenesis using this compound is another significant application. This process involves synthesizing glucose from non-carbohydrate sources, crucial for maintaining blood sugar levels during fasting.

  • Methodology
    Using 2H-NMR spectroscopy, researchers can simultaneously measure deuterium incorporation into all glucose carbons, allowing for direct assessment of gluconeogenesis rates. In studies involving healthy and type 2 diabetic subjects, significant differences were observed in gluconeogenesis rates, highlighting the method's effectiveness .

Comparative Analysis of Applications

The following table summarizes the key applications of this compound:

ApplicationMethodologyKey Findings
Metabolic ImagingDeuterium Metabolic Imaging (DMI)Insights into brain metabolism and tumor biology
Insulin SensitivityDeuterated-Glucose Disposal Test (2H-GDT)Strong correlation with insulin resistance assessments
Gluconeogenesis2H-NMR SpectroscopyDirect measurement of gluconeogenesis rates

Mechanism of Action

The mechanism of action of D-[2-2H]glucose involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated glucose. The deuterium atom, however, provides a unique marker that can be detected using various analytical techniques. This allows researchers to study glucose metabolism with high precision. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway.

Comparison with Similar Compounds

2-Deoxy-2-fluoro-D-glucose

  • Structure : Fluorine replaces the hydroxyl group at C2.
  • Applications :
    • Inhibits glycolysis by mimicking glucose but resisting phosphorylation.
    • Used in positron emission tomography (PET) as ¹⁸F-labeled FDG for tumor imaging .
  • Metabolic Differences : Unlike D-[2-2H]Glucose, fluorine’s electronegativity disrupts enzyme binding (e.g., glucose-6-phosphate dehydrogenase), altering metabolic outcomes .

[6,6-²H₂]Glucose

  • Structure : Deuterium at both C6 positions.
  • Applications :
    • Measures net hepatic glucose production by eliminating recycling artifacts .
  • Comparison : While this compound tracks specific pathway steps (e.g., gluconate kinase activity), [6,6-²H₂]glucose provides global flux data but lacks positional specificity .

2-Deoxy-D-glucose

  • Structure : Lacks the C2 hydroxyl group.
  • Applications :
    • Blocks glycolysis and induces endoplasmic reticulum stress in cancer research .
  • Limitations: Non-metabolizable analog, unlike this compound, which participates in enzymatic reactions without disrupting carbon flow .

[1-¹³C]Glucose

  • Structure : ¹³C label at C1.
  • Applications :
    • NMR-based studies of glycolysis and pentose phosphate pathway dynamics .
  • Advantages : Carbon labels enable tracing of backbone rearrangements, whereas deuterium in this compound focuses on hydrogen transfer and enzyme mechanisms .

2-O-Hydroxyethyl-D-glucose

  • Structure : Hydroxyethyl group at C2.
  • Applications :
    • Studies on glucose transport and glycogen storage diseases .
  • Contrast : The bulky hydroxyethyl group sterically hinders enzyme binding, unlike the minimally invasive deuterium label in this compound .

Comparative Data Table

Compound Substitution Position Molecular Weight (g/mol) Key Applications Metabolic Insights References
This compound C2 (²H) 183.18 Fluxomics, fermentation studies Tracks hydrogen transfer in EDEMP cycle; stable isotope with minimal enzyme bias
2-Deoxy-2-fluoro-D-glucose C2 (F) 182.15 PET imaging, glycolysis inhibition Disrupts phosphorylation; non-metabolizable tracer
[6,6-²H₂]Glucose C6 (²H₂) 184.20 Hepatic glucose cycling Measures net glucose flux; no positional specificity
[1-¹³C]Glucose C1 (¹³C) 183.16 NMR metabolic profiling Tracks carbon skeleton rearrangements; limited to backbone dynamics
2-O-Hydroxyethyl-D-glucose C2 (OCH₂CH₂OH) 224.21 Glycogen storage disease research Steric hindrance alters transport kinetics

Research Findings and Stability Considerations

  • putida or human hepatocytes, making it ideal for kinetic studies .
  • Pathway Specificity: The C2 label is critical for elucidating steps like gluconate phosphorylation (GnuK) and phosphoglucoisomerase (Pgi) activity, which are obscured in non-deuterated analogs .

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